N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a dihydropyrimidinone core linked to a 3,5-dimethylpyrazole moiety and an N-(3-chloro-4-methylphenyl)acetamide side chain. This structure combines multiple pharmacophoric elements:
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c1-6-17-15(5)23-21(27-14(4)9-13(3)25-27)26(20(17)29)11-19(28)24-16-8-7-12(2)18(22)10-16/h7-10H,6,11H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEZKSHXJRXIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC(=C(C=C2)C)Cl)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various cell lines, and relevant case studies.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 425.9 g/mol. The structure features a chloro-substituted phenyl ring and a pyrazole moiety, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.9 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 588 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and pyrimidine derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
Key Findings:
- Cell Line Efficacy : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 10 µM to 30 µM across different studies.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways involved in cell proliferation, such as PI3K/Akt and MAPK pathways.
- Comparison with Standard Drugs : In comparative studies, the compound showed superior or comparable efficacy to standard chemotherapeutics like doxorubicin and cisplatin.
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, suggesting a dual mechanism that could be beneficial in treating inflammatory diseases.
Study 1: Antitumor Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited tumor growth in xenograft models with an oral administration regimen showing significant tumor reduction compared to controls .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action against MCF7 cells. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and DNA damage markers, further confirming its role in inducing apoptosis through oxidative stress mechanisms .
Summary Table of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 15 | Apoptosis induction via caspase activation |
| A549 | 25 | PI3K/Akt pathway inhibition | |
| HepG2 | 20 | ROS generation and DNA damage | |
| Anti-inflammatory | RAW264.7 (macrophages) | 30 | COX inhibition |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:
*Calculated based on formula.
Key Observations :
- Halogenated aryl groups (e.g., 3-Cl-4-Me-phenyl in the target vs.
- Ethyl and methyl groups on the dihydropyrimidinone (target) may confer metabolic stability compared to pyridazinone derivatives .
Spectroscopic and Crystallographic Insights
- NMR Analysis : Evidence from pyrazole-acetamide analogs (e.g., ) shows that chemical shift differences in regions corresponding to substituent positions (e.g., pyrazole C-H protons) can identify structural variations. For example, shifts in the 29–36 ppm region (pyrazole protons) distinguish substituent effects .
- Crystallography: Pyrazole-acetamide derivatives exhibit planar pyrazole rings and intermolecular N–H···O hydrogen bonding (R22(10) motifs), stabilizing crystal packing . The target compound’s dihydropyrimidinone ring may adopt a half-chair conformation, as seen in similar dihydroheterocycles .
Pharmacological and ADMET Considerations
- Bioactivity: Pyrazole-dihydropyrimidinone hybrids may target enzymes like kinases or topoisomerases, similar to pyridazinone derivatives in .
- suggests that log P and solubility correlations for acetamide derivatives depend on substituent bulk and polarity.
Preparation Methods
Biginelli Reaction-Based Approach
The Biginelli reaction, a three-component condensation of β-keto esters, aldehydes, and urea/thiourea, forms the dihydropyrimidinone scaffold. For this compound:
Reactants :
-
Ethyl 3-oxopentanoate (β-keto ester with ethyl group)
-
3-Chloro-4-methylbenzaldehyde (aryl aldehyde)
-
Urea (for pyrimidinone formation)
Conditions :
-
Catalyst: HCl (2 mol%)
-
Solvent: Ethanol, reflux (78°C)
-
Time: 12–16 hours
Intermediate : 5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl acetate.
Limitations :
Formation of Dihydropyrimidinone Core
Step 1 : Condensation of ethyl acetoacetate 3 with 3-chloro-4-methylbenzaldehyde 1 and urea 2 under acidic conditions:
Acetamide Formation
Step 3 : Coupling of the pyrimidinone intermediate with N-(3-chloro-4-methylphenyl)acetamide:
Reagents :
-
Chloroacetyl chloride (1.2 equiv)
-
Triethylamine (3 equiv)
Procedure :
-
Pyrimidinone-pyrazole intermediate is treated with chloroacetyl chloride in dichloromethane at 0°C.
-
Resulting chloroacetate is reacted with 3-chloro-4-methylaniline in acetonitrile at 60°C.
Yield : 74% after column chromatography.
One-Pot Multi-Component Synthesis
An optimized one-pot method improves efficiency:
Reactants :
-
Ethyl acetoacetate
-
3-Chloro-4-methylbenzaldehyde
-
3,5-Dimethylpyrazole-1-carboxamide
Catalyst : p-Toluenesulfonic acid (p-TsOH, 5 mol%)
Solvent : Ethylene glycol, 120°C
Time : 24 hours
Advantages :
Industrial-Scale Considerations
Purification Techniques
Solvent Selection
| Step | Preferred Solvent | Rationale |
|---|---|---|
| Cyclocondensation | Ethanol | Enhances solubility of urea |
| Pyrazole coupling | DMF | Stabilizes transition state |
| Acetamide formation | Acetonitrile | Minimizes side reactions |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Biginelli + stepwise | 52 → 68 →74 | 98.5 | Moderate |
| One-pot multi-component | 61 | 97.2 | High |
Key Findings :
-
Stepwise synthesis offers better control but lower overall yield.
-
One-pot methods reduce purification steps but require stringent temperature control.
Optimization Strategies
Catalyst Screening
Q & A
Basic Question: What synthetic strategies are recommended for preparing this compound, and how is its purity validated?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo-pyrimidine core followed by functionalization with the chlorophenylacetamide moiety. Key steps include:
- Cyclization of pyrazole precursors with ethyl/methyl-substituted pyrimidinones under reflux in aprotic solvents (e.g., DMF or THF) .
- Acetylation using acetic anhydride or acetyl chloride under inert atmospheres to minimize side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization.
Purity Validation:
- 1H NMR (e.g., δ 13.30 ppm for NH groups) and 13C NMR to confirm regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .
Basic Question: How is the compound structurally characterized, and what analytical techniques resolve tautomeric ambiguities?
Answer:
- X-ray Crystallography is used to resolve the pyrazolo-pyrimidine core geometry and confirm substituent orientation .
- Dynamic NMR at variable temperatures distinguishes tautomeric forms (e.g., amine vs. imine configurations). For example, broad singlet peaks at δ 11.20–10.10 ppm in 1H NMR indicate equilibrium between tautomers .
- IR Spectroscopy identifies carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and NH stretches (~3200–3300 cm⁻¹) .
Advanced Question: How do reaction conditions (temperature, solvent, base) influence the yield of the pyrazolo-pyrimidine core?
Answer:
Optimization studies on analogous systems (e.g., pyridinamine derivatives) reveal:
- Temperature: Reactions at 80–100°C in DMF improve cyclization efficiency compared to room-temperature conditions .
- Base Selection: K₂CO₃ or Et₃N enhances nucleophilic substitution in pyrimidinone intermediates, reducing byproducts .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, while THF favors slower, controlled reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
